1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-9(12)11-5-3-10(4-6-11)13-7-8-14-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMUQZNMLHLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)OCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxa-4-thia-8-azaspiro[45]decan-8-yl)propan-1-one typically involves multi-step organic reactionsFor instance, the synthesis might begin with a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, in the presence of a sulfur source and an oxidizing agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one .
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the spiro structure.
Substitution: Nucleophilic substitution reactions are common, where functional groups attached to the spiro ring can be replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Key Observations:
Heteroatom Influence: The oxa-thia-aza combination in the target compound may enhance metabolic stability compared to analogs with only S/N (e.g., AF710B) or O/N (e.g., 1,4-dioxa-8-azaspiro derivatives) .
Substituent Impact :
- Propan-1-one in the target compound offers a reactive site for further derivatization, unlike the indol-3-yl group in AF710B, which confers receptor-binding specificity .
- Fluorophenyl and benzothiazolyl groups (in and ) enhance anticancer activity through π-π stacking and enzyme inhibition .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Comparison
Key Observations:
- The target compound’s logP of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility better than AF710B (logP 3.2) .
- Fluorinated derivatives (e.g., AS99137 in ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a compound that has garnered attention due to its unique structural characteristics, which include a spirocyclic system comprising oxygen, sulfur, and nitrogen atoms. This combination is believed to contribute to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of heteroatoms within the spiro structure enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Spirocyclic Structure | Contains both oxygen and sulfur |
| Heteroatoms | Oxygen (O), Sulfur (S), Nitrogen (N) |
| Molecular Formula |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting from precursors such as diols or amino alcohols. Key steps include cyclization reactions facilitated by sulfur sources and oxidizing agents.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. A study evaluated various derivatives against cancer cell lines, revealing that certain compounds demonstrated potent activity with low IC50 values.
Case Study: Antitumor Efficacy
In a study assessing the anticancer effects of related compounds, several derivatives were tested against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Notably, compounds with IC50 values below 0.20 µM were identified as particularly effective:
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11d | MDA-MB-231 | 0.08 |
| 11h | HeLa | 0.15 |
These findings suggest that modifications to the spirocyclic framework can enhance biological activity.
The mechanism by which this compound exerts its effects appears to involve interactions with specific enzymes or receptors, leading to alterations in their activity. This modulation can trigger various biochemical pathways, potentially resulting in therapeutic outcomes such as apoptosis in cancer cells.
Comparative Analysis
When compared with similar compounds, such as other spirocyclic derivatives, this compound exhibits distinct properties due to its unique combination of heteroatoms.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Lacks sulfur; different reactivity | Limited biological activity |
| 2-(Phenoxy)ethylamine | Linear structure without spirocyclic | Minimal interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
